molecular formula C10H12Br2O2 B14304896 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol CAS No. 116250-57-8

3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol

Katalognummer: B14304896
CAS-Nummer: 116250-57-8
Molekulargewicht: 324.01 g/mol
InChI-Schlüssel: QJHKCAYODUADMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol is an organic compound with a complex structure characterized by the presence of bromine, methoxymethyl, and dimethyl groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol typically involves the bromination of a precursor compound, followed by the introduction of methoxymethyl and dimethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in the formation of various substituted phenols.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dibromo-4-methylphenol
  • 3,5-Dibromo-4-hydroxybenzoate
  • 3,5-Dibromo-4-methylaniline

Uniqueness

3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol is unique due to the presence of both methoxymethyl and dimethyl groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

116250-57-8

Molekularformel

C10H12Br2O2

Molekulargewicht

324.01 g/mol

IUPAC-Name

3,5-dibromo-4-(methoxymethyl)-2,6-dimethylphenol

InChI

InChI=1S/C10H12Br2O2/c1-5-8(11)7(4-14-3)9(12)6(2)10(5)13/h13H,4H2,1-3H3

InChI-Schlüssel

QJHKCAYODUADMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1Br)COC)Br)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.